1,1,2,3,3,3-Hexafluoropropyl methyl ether
Overview
Description
1,1,2,3,3,3-Hexafluoropropyl methyl ether is a fluorinated ether compound with the molecular formula C4H4F6O. It is a colorless to almost colorless liquid with a boiling point of approximately 53°C and a density of 1.419 g/cm³ . This compound is known for its high chemical stability and low reactivity, making it useful in various industrial and scientific applications.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a manner that leads to changes in the biochemical environment .
Biochemical Pathways
The metabolism of 1,1,2,3,3,3-Hexafluoropropyl methyl ether was studied in rat and human liver microsomes and in rats in vivo . The compound is metabolized to inorganic fluoride and formaldehyde in a ratio of 2:1 . 2,3,3,3-Tetrafluoropropionic acid was also identified as a metabolite
Pharmacokinetics
It is known that the compound is metabolized in liver microsomes
Biochemical Analysis
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 2E1. This enzyme is involved in the metabolism of this compound, leading to the formation of inorganic fluoride and formaldehyde . The interaction between this compound and cytochrome P450 2E1 is crucial for its metabolic processing and subsequent biochemical effects.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 2E1 in liver microsomes results in the production of metabolites such as inorganic fluoride and formaldehyde . These metabolites can have downstream effects on cellular functions, potentially impacting cell viability and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly cytochrome P450 2E1. This binding leads to the enzyme-mediated metabolism of the compound, resulting in the formation of metabolites . The enzyme’s activity is crucial for the biotransformation of this compound, influencing its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is metabolized in liver microsomes, leading to the formation of metabolites such as inorganic fluoride and formaldehyde . These metabolites can have long-term effects on cellular functions, depending on the duration of exposure and concentration of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased production of metabolites, which may result in toxic or adverse effects. Studies have indicated that the metabolism of this compound in rats produces inorganic fluoride and formaldehyde . These metabolites can have threshold effects, with higher doses potentially causing more pronounced biochemical and cellular impacts.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily mediated by cytochrome P450 2E1. The metabolism of the compound results in the formation of inorganic fluoride and formaldehyde, as well as 2,3,3,3-tetrafluoropropionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3,3,3-Hexafluoropropyl methyl ether can be synthesized through the reaction of methanol with hexafluoropropylene. The reaction typically involves the use of a base such as sodium methoxide to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the fluorination of appropriate precursors followed by purification steps to achieve high purity levels. The process may include distillation and other separation techniques to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3,3,3-Hexafluoropropyl methyl ether primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound relatively inert to oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products:
Scientific Research Applications
1,1,2,3,3,3-Hexafluoropropyl methyl ether has several applications in scientific research and industry:
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoroisopropyl methyl ether (HFE-7100): This compound is also a fluorinated ether with similar chemical properties but differs in its molecular structure.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether (HFE-7500): Another fluorinated ether, known for its use in specialized industrial applications.
Uniqueness: 1,1,2,3,3,3-Hexafluoropropyl methyl ether is unique due to its specific molecular structure, which provides a balance of chemical stability and reactivity. This makes it particularly useful in applications where a stable, non-reactive solvent is required .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c1-11-4(9,10)2(5)3(6,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMXTDVNDDDCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959148 | |
Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-34-3 | |
Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,3,3,3-Hexafluoropropyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,3,3-Hexafluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO51Z7KN9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of 1,1,2,3,3,3-Hexafluoropropyl methyl ether in the liver?
A: Research indicates that this compound is primarily metabolized by the cytochrome P450 2E1 enzyme (CYP2E1) in both rat and human livers. [] This metabolic process results in the formation of inorganic fluoride, formaldehyde, and 2,3,3,3-Tetrafluoropropionic acid. [] The rate of metabolism is directly proportional to the concentration of CYP2E1 in the liver. []
Q2: What is the significance of CYP2E1 in the metabolism of this compound?
A: CYP2E1 plays a crucial role in the metabolism of this compound. Studies using rat liver microsomes showed that inducing CYP2E1 activity through pretreatments like pyridine and ethanol significantly increased the rate of fluoride formation from the compound. [] Conversely, inhibiting CYP2E1 with diethyldithiocarbamate significantly reduced fluoride production. [] This highlights the central role of CYP2E1 in the compound's metabolic pathway.
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